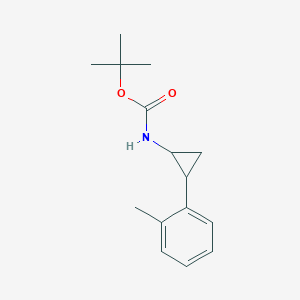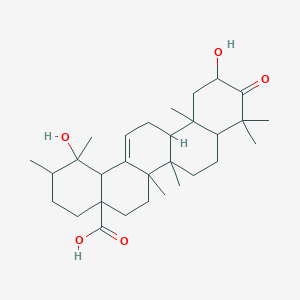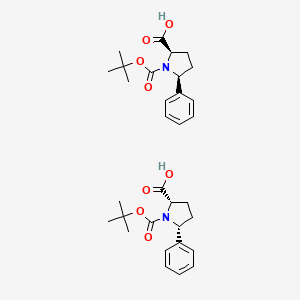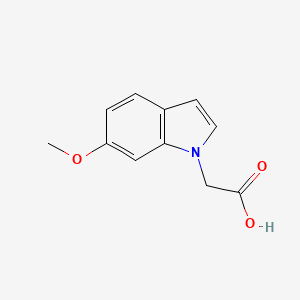
Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Carbamate de tert-butyle (trans-2-(o-tolyl)cyclopropyle) est un composé organique de formule moléculaire C15H21NO2. Il s'agit d'un dérivé de l'acide carbamique et présente un groupe cyclopropyle substitué par un groupe o-tolyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Carbamate de tert-butyle (trans-2-(o-tolyl)cyclopropyle) implique généralement la réaction de la trans-2-(o-tolyl)cyclopropylamine avec le chloroformiate de tert-butyle. La réaction est effectuée en présence d'une base telle que la triéthylamine pour neutraliser l'acide chlorhydrique formé pendant la réaction. Les conditions réactionnelles incluent généralement :
- Solvant : Dichlorométhane ou tétrahydrofurane
- Température : 0 °C à température ambiante
- Durée de la réaction : 2 à 4 heures
Méthodes de production industrielle
La production industrielle du Carbamate de tert-butyle (trans-2-(o-tolyl)cyclopropyle) suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
- L'utilisation de réacteurs à grande échelle
- La surveillance continue des paramètres de réaction
- Des techniques de purification efficaces telles que la recristallisation ou la chromatographie pour obtenir un produit de haute pureté
Analyse Des Réactions Chimiques
Types de réactions
Le Carbamate de tert-butyle (trans-2-(o-tolyl)cyclopropyle) subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : La réduction peut être réalisée en utilisant de l'hydrogène gazeux en présence d'un catalyseur au palladium pour obtenir des dérivés réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du groupe carbamate, conduisant à la formation de différents produits substitués.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou neutre
Réduction : Hydrogène gazeux avec un catalyseur au palladium sur charbon
Substitution : Nucléophiles tels que les amines ou les alcools en conditions basiques
Principaux produits formés
Oxydation : Dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène
Réduction : Dérivés réduits avec addition d'hydrogène
Substitution : Carbamates substitués avec divers groupes fonctionnels
Applications de la recherche scientifique
Le Carbamate de tert-butyle (trans-2-(o-tolyl)cyclopropyle) a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigué pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Exploré pour son potentiel en tant que pharmacophore dans la conception et le développement de médicaments.
Industrie : Utilisé dans la synthèse de produits chimiques de spécialité et d'intermédiaires pour diverses applications industrielles.
Mécanisme d'action
Le mécanisme d'action du Carbamate de tert-butyle (trans-2-(o-tolyl)cyclopropyle) implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un modulateur de l'activité enzymatique, en fonction de ses caractéristiques structurelles et de la nature de l'enzyme cible. Les voies impliquées peuvent inclure :
Liaison aux sites actifs : Le composé peut se lier aux sites actifs des enzymes, inhibant ainsi leur activité catalytique.
Modulation des voies de signalisation : Il peut influencer les voies de signalisation cellulaire en interagissant avec des protéines ou des récepteurs clés.
Applications De Recherche Scientifique
Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural features and the nature of the target enzyme. The pathways involved may include:
Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their catalytic activity.
Modulation of signaling pathways: It can influence cellular signaling pathways by interacting with key proteins or receptors.
Comparaison Avec Des Composés Similaires
Composés similaires
- Carbamate de tert-butyle (trans-2-(4-hydroxyphényl)cyclopropyle)
- Carbamate de tert-butyle (trans-2-(4-méthoxyphényl)cyclopropyle)
- Carbamate de tert-butyle (trans-2-(3,4-diméthoxyphényl)cyclopropyle)
Unicité
Le Carbamate de tert-butyle (trans-2-(o-tolyl)cyclopropyle) est unique en raison de la présence du groupe o-tolyl, qui confère des propriétés stériques et électroniques distinctes. Cette unicité peut influencer sa réactivité, son affinité de liaison et son activité biologique globale par rapport à des composés similaires avec des substituants différents.
Propriétés
Formule moléculaire |
C15H21NO2 |
|---|---|
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
tert-butyl N-[2-(2-methylphenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C15H21NO2/c1-10-7-5-6-8-11(10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17) |
Clé InChI |
HBPQMIXSBKDHCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2CC2NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-dimethylpyrrol-1-ide;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;2,3,5,6-tetraphenylphenol](/img/structure/B12308465.png)


![4-{[2-(Prop-2-yn-1-ylsulfanyl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B12308486.png)

![7-Chloro-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12308493.png)

![1-(4-Bromophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12308504.png)

![[11-[4-(Dimethylamino)phenyl]-17-(2-methoxyacetyl)-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12308514.png)

![3-[(Tert-butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B12308536.png)

